molecular formula C20H26N4O3S B3182585 Nvs-PI3-4

Nvs-PI3-4

Cat. No.: B3182585
M. Wt: 402.5 g/mol
InChI Key: IUPXLLWDLOWEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NVS-PI3-4 is a specific inhibitor of the enzyme phosphoinositide 3-kinase gamma (PI3Kγ).

Preparation Methods

The synthesis of NVS-PI3-4 involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced with high purity, often exceeding 99% .

Chemical Reactions Analysis

Scientific Research Applications

NVS-PI3-4 is extensively used in scientific research due to its specificity for PI3Kγ. Its applications include:

Mechanism of Action

NVS-PI3-4 exerts its effects by specifically inhibiting the activity of PI3Kγ. PI3Kγ is a lipid kinase that converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) on cell membranes. PIP3 serves as a docking site for signaling proteins that contain a pleckstrin homology domain. This signaling pathway promotes cell growth, proliferation, and survival via effector proteins such as protein kinase B (PKB)/AKT and the mechanistic target of rapamycin (mTOR) protein kinase .

Comparison with Similar Compounds

NVS-PI3-4 is compared with other PI3K inhibitors such as Gedatolisib and Omipalisib. While Gedatolisib and Omipalisib target multiple PI3K isoforms, this compound is highly selective for PI3Kγ. This selectivity makes this compound unique and valuable for studying the specific role of PI3Kγ in various biological processes .

Similar Compounds

This compound’s specificity for PI3Kγ sets it apart from these broader-spectrum inhibitors, making it a crucial tool in research focused on PI3Kγ.

Properties

IUPAC Name

3-[[5-(4-acetylphenyl)-4-methyl-1,3-thiazol-2-yl]carbamoylamino]-N-tert-butylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-12-17(15-8-6-14(7-9-15)13(2)25)28-19(22-12)23-18(27)21-11-10-16(26)24-20(3,4)5/h6-9H,10-11H2,1-5H3,(H,24,26)(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPXLLWDLOWEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NCCC(=O)NC(C)(C)C)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Imidazole-1-carboxylic acid [5-(4-acetyl-phenyl)-4-methyl-thiazol-2-yl]-amide (0.455 g, 1.40 mmol) is dissolved in dimethylformamide (10 ml) and treated with triethylamine (0.21 ml, 1.47 mmol) and 3-Amino-N-tert-butyl-propionamide (0.266 g, 1.47 mmol). The reaction mixture is stirred for 1.5 hours, then water (200 ml) added and the resulting suspension filtered. The solid is washed with water and dried under high vacuum to afford the titled product as a pale yellow solid. [M+H] 403.34
Name
Imidazole-1-carboxylic acid [5-(4-acetyl-phenyl)-4-methyl-thiazol-2-yl]-amide
Quantity
0.455 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
0.266 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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